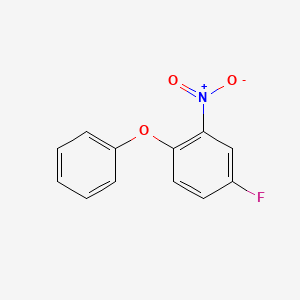

4-Fluoro-2-nitro-1-phenoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDSQQMBTWGBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Potential of 4 Fluoro 2 Nitro 1 Phenoxybenzene

Reactions Involving the Nitro Group

The nitro group is a crucial functional handle on the 4-Fluoro-2-nitro-1-phenoxybenzene molecule, offering a gateway to a variety of derivatives, most notably through its reduction to an amino group.

Potential for Further Functionalization of the Amine Derivative

The resulting product of the nitro reduction, 5-fluoro-4-phenoxyaniline, is a valuable intermediate for further synthetic transformations. The newly formed amino group is a versatile functional group that can undergo a wide array of reactions. For instance, it can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction). It can also undergo acylation, alkylation, and serve as a nucleophile in condensation reactions to form a diverse range of more complex molecules, including heterocycles and pharmacologically active compounds. noaa.govresearchgate.net The presence of the fluorine and phenoxy groups adds further dimensions to the synthetic utility of this amino derivative.

Reactivity of the Fluorine Atom in SNAr Processes

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located ortho to it. This activation makes the fluorine atom a good leaving group, a somewhat counterintuitive role for fluorine in other substitution reactions like SN1 and SN2. masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a stabilized intermediate known as a Meisenheimer complex, and the high electronegativity of fluorine facilitates this step. masterorganicchemistry.com

Displacement by Other Nucleophiles (e.g., Alkoxides, Amines) to Form Diverse Aryl Ethers and Amines

A variety of nucleophiles can displace the fluorine atom in this compound, leading to the formation of a wide range of substituted 2-nitrodiphenyl ethers and N-substituted-2-nitroanilines.

The reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would yield the corresponding 4-alkoxy-2-nitro-1-phenoxybenzene derivatives. Similarly, reaction with various primary or secondary amines would lead to the formation of N-substituted-4-amino-2-nitro-1-phenoxybenzene compounds. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by the use of a base to deprotonate the nucleophile or to scavenge the liberated hydrofluoric acid.

Table 3: Illustrative SNAr Reactions on Related Fluoronitroaromatic Compounds This table provides examples of SNAr reactions on compounds structurally similar to this compound, demonstrating the potential for nucleophilic displacement of the fluorine atom.

| Fluoronitroaromatic Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (B121222) | Amines | N-Aryl anilines | masterorganicchemistry.com |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine (B122466) | N-Aryl amine | researchgate.net |

| 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes | Cyclic secondary amines | N-Aryl amines | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxybenzene Core

The reactivity of this compound is characterized by a dual nature. One aromatic ring is highly activated for nucleophilic attack, while both rings possess sites susceptible to electrophilic substitution, albeit with differing degrees of reactivity. The fluorine atom, activated by the ortho-nitro group, is a prime site for nucleophilic aromatic substitution (SNAr). nih.govstackexchange.comlibretexts.org This reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, where the negative charge is delocalized by the electron-withdrawing nitro group. libretexts.org The presence of the nitro group in the ortho or para position to the leaving group (fluorine) is crucial for this stabilization and thus for the reaction to occur. libretexts.org Consequently, the compound is susceptible to reaction with various nucleophiles, which would displace the fluoride (B91410) ion. For instance, the reaction of 4-fluoronitrobenzene with phenoxide is a known method to form a mononitrodiphenyl ether, a reaction analogous to the synthesis of the title compound. wikipedia.org

Regioselectivity Directing Effects of Nitro, Fluoro, and Phenoxy Substituents

The outcome of electrophilic aromatic substitution (EAS) on either ring of this compound is dictated by the directing effects of the existing substituents. These effects are a combination of inductive and resonance contributions that alter the electron density at various positions on the rings.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both induction and resonance. youtube.comsavemyexams.com It directs incoming electrophiles to the meta position relative to itself. youtube.compressbooks.pubmasterorganicchemistry.com

Fluoro Group (-F): As a halogen, fluorine is an exception to the general rules. It is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. pressbooks.publibretexts.org

Phenoxy Group (-O-Ar): This ether linkage acts as an activating group and an ortho, para-director. pressbooks.pub The oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. libretexts.org

Analysis of Regioselectivity:

On the Unsubstituted Phenoxy Ring: This ring is activated by the ether oxygen (-O-Ar group). As a strong ortho, para-director, it will direct incoming electrophiles primarily to the positions ortho and para to the ether linkage. The para position is generally favored over the ortho positions due to reduced steric hindrance. libretexts.org

| Substituent | Effect on Ring | Directing Influence | Governing Principle |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta | Strong -I and -M effects withdraw electron density. youtube.com |

| Fluoro (-F) | Deactivating | Ortho, Para | Strong -I effect deactivates, but +M effect directs o,p. libretexts.org |

| Phenoxy (-O-Ar) | Activating | Ortho, Para | Strong +M effect donates electron density, especially to o,p positions. pressbooks.pub |

Nitration and Sulfonation Studies on Related Phenoxybenzene Systems

While specific nitration and sulfonation studies on this compound are not widely documented, the expected outcomes can be inferred from research on analogous compounds.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. semanticscholar.org In the case of this compound, the unsubstituted phenoxy ring is significantly more activated towards electrophilic attack than the dually substituted ring. Therefore, nitration would overwhelmingly occur on the phenoxy ring, at the ortho and para positions relative to the ether oxygen. In a study on the nitration of 2-fluoro-1,4-dimethoxybenzene, the incoming nitro group was directed para to the fluorine atom, highlighting the directing power of such substituents. mdpi.com

Sulfonation: Aromatic sulfonation is a reversible reaction often carried out with fuming sulfuric acid (H₂SO₄·SO₃) or concentrated sulfuric acid. youtube.comyoutube.com The sulfonic acid group (-SO₃H) is a deactivating, meta-director. youtube.com Similar to nitration, sulfonation would be expected to occur on the more activated phenoxy ring, at the ortho and para positions. The reversibility of the reaction is a key aspect; using dilute acid and heat can reverse the process, removing the sulfonic acid group. youtube.com This property is sometimes used strategically in organic synthesis.

| Reaction | Typical Reagents | Expected Site of Attack on Target Molecule | Reference System Outcome |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Ortho/Para positions on the phenoxy ring | Nitration of 2-fluoro-1,4-dimethoxybenzene yields substitution para to the fluorine. mdpi.com |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄·SO₃) | Ortho/Para positions on the phenoxy ring | Sulfonation of benzene (B151609) yields benzenesulfonic acid; the reaction is reversible. youtube.comyoutube.com |

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is highly dependent on the chemical environment. The molecule's structure suggests several potential degradation pathways.

Nucleophilic Attack: The compound is inherently unstable in the presence of strong nucleophiles. As discussed, the C-F bond is activated for nucleophilic aromatic substitution. libretexts.org Reagents such as alkoxides, amines, or even hydroxide (B78521) at elevated temperatures can lead to the displacement of the fluoride ion, degrading the parent molecule into a new substituted diphenyl ether. libretexts.org

Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Fe₂O₃) or chemical reducing agents can convert the nitro group (-NO₂) to an amino group (-NH₂). This transformation would fundamentally alter the electronic properties and reactivity of the molecule.

Ether Cleavage: The diphenyl ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. This would break the molecule into a nitrated fluorophenol and a phenol (B47542) derivative.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 4 Fluoro 2 Nitro 1 Phenoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 4-Fluoro-2-nitro-1-phenoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring relationships in this compound. The expected spectrum would show a series of multiplets in the aromatic region, corresponding to the protons on the two benzene (B151609) rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, and the electron-donating effect of the phenoxy group. The coupling constants (J) between adjacent protons would provide critical information for assigning the substitution pattern on each ring.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly sensitive to the attached functional groups. For instance, the carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The carbons bonded to the nitro group (C-NO₂) and the ether oxygen (C-O) would also show predictable downfield shifts. Analysis of a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been reported, and its structure was confirmed by techniques including ¹³C-NMR. mdpi.com

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy would be a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. A single resonance would be expected for this compound, and its chemical shift would be indicative of the electronic effects of the ortho-nitro and para-phenoxy substituents. Coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would also be observable in both ¹H and ¹⁹F spectra, further aiding in structural confirmation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively). The C-O-C ether linkage would exhibit characteristic stretching vibrations, and the C-F bond would also have a distinct absorption. Aromatic C-H and C=C stretching vibrations would also be present. The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using FT-IR, highlighting the utility of this technique. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro group are typically strong in the Raman spectrum. Aromatic ring vibrations are also usually prominent. The combination of FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Due to the lack of specific experimental data for this compound, the following table remains to be populated.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) | Aromatic region (approx. 6.5-8.5 ppm) | Data not available |

| ¹³C NMR | Chemical Shift (δ) | Aromatic region (approx. 110-170 ppm) | Data not available |

| ¹⁹F NMR | Chemical Shift (δ) | Dependent on reference standard | Data not available |

| FT-IR | Wavenumber (cm⁻¹) | NO₂: ~1530, ~1350; C-O-C: ~1250; C-F: ~1200 | Data not available |

| Raman | Wavenumber (cm⁻¹) | NO₂: Strong symmetric stretch | Data not available |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) and analysis of electronic transitions for this compound are not documented in the available search results. This analysis is crucial for understanding the extent of electronic conjugation between the nitro-substituted ring and the phenoxy group, as well as identifying the principal chromophores.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated from its formula (C12H8FNO3) as 233.19 g/mol , experimental mass spectrometry data detailing its fragmentation pattern is not available. Such data would be essential for confirming the molecular weight and elucidating the compound's structure by observing characteristic fragment ions, such as the loss of the nitro (–NO2) group or cleavage of the ether bond.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There are no published crystallographic reports for 4-Fluoro-2--nitro-1-phenoxybenzene. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions (like hydrogen bonding or π–π stacking) in the solid state is not available.

Computational and Theoretical Studies on 4 Fluoro 2 Nitro 1 Phenoxybenzene

Conformational Analysis and Intramolecular Interactions

While direct computational and theoretical studies specifically targeting 4-fluoro-2-nitro-1-phenoxybenzene are not extensively available in peer-reviewed literature, a comprehensive understanding of its conformational landscape and potential intramolecular interactions can be extrapolated from studies on structurally related compounds. The key features of this compound, namely the diphenyl ether core, the presence of a nitro group, and a fluorine atom, have been the subject of numerous theoretical investigations in other molecular contexts.

The conformation of diphenyl ethers is primarily defined by the torsional or dihedral angles around the C-O-C linkage. These angles determine the relative orientation of the two aromatic rings. In substituted diphenyl ethers, the interplay of steric hindrance and electronic effects governs the most stable conformations.

Theoretical studies on substituted biphenyls, which share the feature of two connected aromatic rings, indicate that the equilibrium dihedral angle is largely influenced by steric effects from ortho-substituents. For instance, in the absence of significant electronic through-conjugation, the steric repulsion between groups at the ortho positions is a dominant factor in determining the twist angle between the rings.

In the case of this compound, the nitro group at the 2-position of one ring introduces significant steric bulk. This would likely lead to a non-planar conformation, where the two phenyl rings are twisted relative to each other to minimize steric repulsion. Studies on nitrodiphenyl ether herbicides have also pointed to the importance of the relative orientation of the substituted rings for their biological activity, which is intrinsically linked to their conformation.

Furthermore, the presence of a nitro group can influence the electronic properties of the molecule, which in turn can have a modest effect on the conformational preferences. The electron-withdrawing nature of the nitro group can affect the charge distribution across the molecule.

Intramolecular interactions, particularly weak hydrogen bonds, are also expected to play a role in the conformational preferences of this compound. Research has shown that both nitro and fluoro groups can act as hydrogen bond acceptors. It is plausible that weak intramolecular hydrogen bonds of the C-H···O or C-H···F type could exist between a hydrogen atom on the phenoxy ring and the oxygen of the nitro group or the fluorine atom on the other ring. The existence and strength of such bonds would depend on the specific geometry of the low-energy conformations.

Computational methods like Density Functional Theory (DFT) are instrumental in exploring these weak interactions. For example, DFT calculations have been successfully used to identify and characterize intramolecular hydrogen bonds involving fluorine in various organic molecules. These studies often analyze parameters such as bond lengths, bond angles, and electron density to confirm the presence of such interactions.

Based on analogous systems, a table of expected dihedral angles for substituted diphenyl ethers is presented below. It is important to note that these are representative values and the actual values for this compound would require specific computational analysis.

| Compound Type | Substituent Pattern | Expected Dihedral Angle Range (°) | Primary Influencing Factor |

| Unsubstituted Diphenyl Ether | None | 40-60 | Balance of conjugation and steric hindrance |

| Ortho-substituted Diphenyl Ether | Bulky group at ortho position | 60-90 | Steric Repulsion |

| Diphenyl Ether with Intramolecular H-bond | Donor and acceptor groups in proximity | 0-30 | Intramolecular Hydrogen Bonding |

Similarly, potential intramolecular interactions can be summarized as follows:

| Interaction Type | Donor | Acceptor | Expected Occurrence |

| C-H···O Hydrogen Bond | C-H on phenoxy ring | Oxygen of Nitro group | Plausible, dependent on conformation |

| C-H···F Hydrogen Bond | C-H on phenoxy ring | Fluorine atom | Possible, generally weaker than C-H···O |

| π-π Stacking | Aromatic rings | Aromatic rings | Unlikely due to steric clash from nitro group |

Strategic Utility of 4 Fluoro 2 Nitro 1 Phenoxybenzene As a Synthetic Building Block in Advanced Materials and Intermediates

Precursor in the Synthesis of Functional Polymeric Materials

The distinct functionalities of 4-Fluoro-2-nitro-1-phenoxybenzene make it a valuable monomer for the development of high-performance polymers. The presence of the fluorine atom and the phenoxy group can enhance properties such as thermal stability, solubility, and optical transparency in the resulting polymer chains.

Design and Synthesis of Fluorinated Polyimides with Enhanced Thermal Stability and Optical Properties.tandfonline.comresearchgate.netresearchgate.net

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability, as well as their desirable electrical and mechanical properties. researchgate.net The incorporation of fluorine-containing monomers, such as derivatives of this compound, is a key strategy to improve the properties of polyimides. The process typically involves a two-step imidization reaction with various diamines and dianhydrides. tandfonline.comresearchgate.net

The introduction of fluorine atoms into the polyimide backbone can lead to several enhancements. researchgate.netresearchgate.net For instance, fluorinated polyimides often exhibit improved solubility in organic solvents, which is a significant advantage for processing and film fabrication. researchgate.net Furthermore, the presence of fluorine can lead to lighter color and lower dielectric constants compared to their non-fluorinated counterparts. researchgate.net

Research has shown that fluorinated polyimides derived from monomers structurally related to this compound, such as those containing trifluoromethyl groups, demonstrate high glass-transition temperatures (up to 280°C) and thermal stability (up to 558°C). researchgate.net These polymers also exhibit low optical absorption loss at communication wavelengths and reduced birefringence, making them suitable for optical waveguide applications. researchgate.net The enhancement of thermal stability, moisture resistance, and optical properties is a direct result of the fluorination of the polymer backbone. researchgate.net

Table 1: Properties of Fluorinated Polyimides

| Property | Value/Observation | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | Up to 280 °C | researchgate.net |

| Thermal Decomposition Temperature (Td,10) | Up to 558 °C | researchgate.net |

| Optical Loss (at 0.63 µm) | As low as 0.7 dB/cm | titech.ac.jp |

| Optical Loss (at 1.3 µm) | As low as 0.3 dB/cm | titech.ac.jp |

| Dielectric Constant (at 1 MHz) | As low as 2.8 | researchgate.net |

Integration into Other Polymer Backbones (e.g., Polyethers, Polysulfones) for Advanced Applications

The versatile reactivity of this compound allows for its incorporation into a variety of polymer backbones beyond polyimides, including polyethers and polysulfones. The fundamental reaction enabling this is nucleophilic aromatic substitution, where the activated fluorine atom can be displaced by nucleophiles such as phenoxides or thiophenoxides. This allows for the creation of ether or thioether linkages, respectively, forming the basis of polyether or polythioether chains.

The resulting polymers are anticipated to possess enhanced properties conferred by the fluoro, nitro, and phenoxy groups. For instance, the incorporation of such a monomer could improve the thermal stability, chemical resistance, and modify the optical and electrical properties of the resulting polyethers and polysulfones, opening up possibilities for their use in advanced applications such as high-performance coatings, membranes for gas separation, and advanced composites.

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive groups in this compound makes it a valuable intermediate for the synthesis of more complex organic molecules, including diverse diaryl ethers and nitrogen-containing heterocyclic compounds.

Fabrication of Diverse Diaryl Ethers and Related Scaffolds.organic-chemistry.orgwikipedia.orgumass.edu

Diaryl ethers are an important structural motif found in numerous natural products and pharmaceuticals. The electron-withdrawing nitro group in this compound activates the fluorine atom towards nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the facile reaction with various phenols (phenoxides) to generate a wide array of substituted diaryl ethers. wikipedia.orgumass.edu

The SNAr reaction is a powerful tool for constructing C-O bonds in aromatic systems. researchgate.net The reaction of this compound with a substituted phenol (B47542) would yield a tricyclic diaryl ether scaffold, which can be further functionalized. This methodology provides a convergent and efficient route to complex diaryl ether structures that might be challenging to synthesize through other means. Copper-catalyzed coupling reactions of arylboronic acids and phenols also represent a viable method for diaryl ether synthesis. organic-chemistry.org

Precursor for Nitrogen-Containing Heterocycles via Nitro Group Transformations.mdpi.comnih.gov

The nitro group in this compound is a versatile functional group that can be transformed into various nitrogen-containing functionalities, serving as a gateway to the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov A key transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and hydrazine) or metal-based reductants. tandfonline.com

The resulting amino-substituted diaryl ether can then undergo a variety of cyclization reactions to form heterocyclic systems. For example, condensation reactions with dicarbonyl compounds could lead to the formation of pyrroles or other five-membered heterocycles. Intramolecular cyclization strategies could also be employed, depending on the other substituents present on the aromatic rings. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. nih.gov

Derivatization for Structure-Property Relationship Studies in Organic Synthesis

The ability to selectively modify the different functional groups of this compound makes it an excellent platform for conducting structure-property relationship (SPR) studies. By systematically altering the substituents on the aromatic rings, chemists can probe how these changes affect the molecule's physical, chemical, and biological properties.

For instance, the fluorine atom can be replaced with other nucleophiles to introduce a variety of functional groups at that position. The nitro group can be reduced to an amine and then further derivatized through acylation, alkylation, or diazotization reactions. The phenoxy ring can also be modified through electrophilic aromatic substitution, provided the reaction conditions are carefully controlled to avoid side reactions.

These derivatization studies are crucial for understanding how specific structural features influence a molecule's behavior. This knowledge is invaluable in the rational design of new materials with tailored properties and in the optimization of lead compounds in drug discovery programs.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) |

| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene |

| 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) |

| 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride |

| 4,4'-oxydiphthalic anhydride |

| 3,3',4,4'-biphenyltetracarboxylic dianhydride |

| Pyromellitic dianhydride |

| 4,4'-methylene diphenyl diisocyanate |

| 4-fluoro-1-nitrobenzene |

| 1-amino-4-bromo-2-hydroxymethylanthraquinone |

| bromaminic acid |

| 1-amino-2,4-dibromoanthraquinone |

| 1-aminoanthraquinone |

| 4-Fluoro-2-methoxy-1-nitrobenzene |

| 4-fluoroaniline |

| fluoroimide |

| parafluorofentanyl |

| mononitrodiphenylether |

| 4,4'-(hexafluoroisopropene)diphthalic anhydride |

| 2,2-bis(trifluoromethyl)-4,4-diaminobiphenyl |

| 4,4'-diaminodiphenyl ether |

| 3-nitro-1,2,4-triazol-5-one |

| 4-methoxy aniline |

| 1-bromo-4-nitrobenzene |

| 4-bromobenzonitrile |

| 2-fluoro-4-nitrobenzonitrile |

| 2-fluoro-4-nitrophenylamine |

| 3,4-difluoronitrobenzene |

| 2-fluoro-4-nitrobenzoic acid |

| 4-Ethyl-2-nitro-1-fluoro benzene |

| 1-Nitro-2-fluoro ethyl benzene |

| 1-Ethyl-3-nitro-4-fluoro benzene |

| 1-fluoro-2-nitrobenzene (B31998) |

| 2-fluoro-4-nitro-1-(propan-2-yl)benzene |

| 4-Bromo-1-fluoro-2-nitrobenzene |

| 6-bromo-1H-benzo[d] tandfonline.comresearchgate.netresearchgate.nettriazol-1-ol |

| 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile |

| 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester |

| 1-fluoro-2-(2-nitrophenoxy)benzene |

| 1-fluoro-2,4,6-trinitrobenzene |

| 2,4,6-trinitrophenyl methanesulfonate |

| 2,4,6-trinitrobenzaldehyde |

| 2,4,6-trinitrotoluene |

| 3,4-di(nitramino)furazan |

| 3-chloro-4-fluoro-nitrobenzene |

| 3-chloro-4-fluoroaniline |

| 2,4-difluoroaniline |

| 2,4-difluoronitrobenzene (B147775) |

Exploration of Substituent Effects on Reactivity and Molecular Properties

The chemical behavior of this compound is intrinsically linked to the electronic nature of its constituent parts. The molecule's reactivity is dominated by the fluorine atom's susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is significantly activated by the presence of the electron-withdrawing nitro (–NO₂) group positioned ortho to the carbon-fluorine bond. masterorganicchemistry.comwikipedia.org This specific arrangement is crucial as the nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the rate-determining step of the SNAr reaction. wikipedia.orgyoutube.com Consequently, the fluorine atom serves as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles at this position. masterorganicchemistry.com

The strategic placement of additional substituents on either the fluoro-nitrophenyl ring or the phenoxy ring can profoundly modulate both the reactivity and the fundamental molecular properties of the parent compound. These effects are primarily governed by the substituent's inductive and resonance contributions.

Effects on Reactivity:

The rate and efficiency of the nucleophilic aromatic substitution at the C-F bond are highly sensitive to the electronic properties of any additional substituents.

Electron-Withdrawing Groups (EWGs): The introduction of further EWGs, such as additional nitro groups, cyano (–CN), or trifluoromethyl (–CF₃) groups, onto the aromatic framework generally enhances the rate of SNAr reactions. researchgate.netlibretexts.org These groups further delocalize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction. For instance, the reactivity of 1-fluoro-2,4-dinitrobenzene (B121222) is significantly higher than that of 1-fluoro-2-nitrobenzene in reactions with nucleophiles like ethanolamine, demonstrating the activating effect of a second nitro group. researchgate.net This principle suggests that adding an EWG to the phenoxy ring of this compound, particularly at the para position, would similarly increase the electrophilicity of the fluoronitro-phenyl ring and accelerate the substitution of the fluorine atom.

Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, such as alkyl (–R), methoxy (B1213986) (–OCH₃), or amino (–NH₂) groups, tends to decrease the rate of SNAr. libretexts.org These groups donate electron density to the aromatic system, which destabilizes the negatively charged Meisenheimer complex and increases the activation energy for the reaction. The deactivating effect is most pronounced when the EDG is positioned ortho or para to the reaction site, where its resonance effect is strongest.

The table below illustrates the general influence of substituent types on the reactivity of the fluoro-nitrophenyl core in SNAr reactions.

| Substituent Type on Aromatic Rings | Electronic Effect | Influence on Meisenheimer Complex | Expected Effect on SNAr Rate |

| Strong Electron-Withdrawing (e.g., -NO₂) | -I, -M (Inductive, Mesomeric) | Strong Stabilization | Significant Increase |

| Moderate Electron-Withdrawing (e.g., -CN, -CF₃) | -I, -M | Moderate Stabilization | Increase |

| Halogens (e.g., -Cl, -Br) | -I, +M (Inductive > Mesomeric) | Mild Stabilization | Slight Increase |

| Electron-Donating (e.g., -CH₃, -R) | +I (Inductive) | Mild Destabilization | Decrease |

| Strong Electron-Donating (e.g., -OCH₃, -NH₂) | -I, +M (Mesomeric > Inductive) | Strong Destabilization | Significant Decrease |

Effects on Molecular Properties:

Substituents not only alter chemical reactivity but also have a significant impact on the physical and molecular properties of the resulting derivatives. These changes are critical for applications in materials science, where properties like thermal stability, solubility, and crystal packing are paramount.

Melting Point and Thermal Stability: The introduction of polar groups, especially those capable of strong intermolecular interactions like hydrogen bonding or dipole-dipole forces, generally leads to higher melting points and enhanced thermal stability. For example, the presence of additional nitro groups often results in more stable crystalline structures. researchgate.net

Solubility: The solubility profile of the molecule can be tailored by the choice of substituent. Introducing polar functional groups can increase solubility in polar solvents, while appending non-polar alkyl or aryl groups can enhance solubility in non-polar organic media.

Electronic and Photophysical Properties: Substituents can dramatically alter the electronic structure of the diaryl ether system. This can influence properties such as the molecule's absorption and emission spectra, which is relevant for the design of dyes, pigments, and optoelectronic materials. nih.gov Computational studies, such as those using density functional theory (DFT), can predict how substituents modify the electrostatic potential on the molecular surface, providing insights into intermolecular interactions and crystal packing. researchgate.net

The following table provides a summary of the physical properties of several related fluoronitrobenzene derivatives, illustrating the impact of substitution on molecular characteristics.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | -9 to -6 | 214.5 |

| 4-Fluoro-2-nitrotoluene | 446-10-6 | C₇H₆FNO₂ | 155.13 | 27 | 138-139 (at 83 mmHg) |

| 4-Fluoro-2-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | 156.12 | 94-98 | N/A |

| 2-Fluoro-4-nitrophenol | 403-24-7 | C₆H₄FNO₃ | 157.10 | 72-75 | N/A |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | C₆H₃BrFNO₂ | 220.00 | 54-56 | 247 |

| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | C₆H₃FN₂O₄ | 186.09 | 25-28 | 296 |

Future Research Directions and Emerging Methodologies for 4 Fluoro 2 Nitro 1 Phenoxybenzene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic pathways for producing 4-Fluoro-2-nitro-1-phenoxybenzene. chemistryjournals.net Traditional methods often rely on high-boiling-point organic solvents and harsh conditions, but modern approaches seek to minimize environmental impact. chemistryjournals.netthieme-connect.com

Key strategies in developing these sustainable routes include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to significantly reduce reaction times, often from hours to minutes, and lower energy consumption. chemistryjournals.net For the synthesis of diaryl ethers, microwave-assisted methods can be performed under solvent-free or catalyst-free conditions, which further enhances their green credentials. researchgate.netnih.govscilit.com For instance, the direct coupling of phenols with electron-deficient aryl halides, such as those containing a nitro group, can be achieved with high yields in minutes. nih.govscilit.com

Use of Alternative Solvents: To replace volatile and often toxic organic solvents, researchers are exploring greener alternatives like ionic liquids (ILs) and water. chemistryjournals.net Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer reaction medium. thieme-connect.comtandfonline.comtandfonline.com They can also facilitate catalyst recycling. thieme-connect.com Water is another attractive solvent due to its non-toxicity and abundance. chemistryjournals.net

Catalyst-Free and Ligand-Free Conditions: Simplifying reaction mixtures by eliminating catalysts or ligands where possible is a core tenet of green chemistry. An efficient, microwave-assisted, ligand-free, and catalyst-free method for producing nonsymmetrical diaryl ethers from nitroarenes has been developed, offering an eco-friendly and cost-effective approach. researchgate.netorganic-chemistry.org

The table below summarizes some green synthetic approaches relevant to diaryl ether synthesis.

| Green Chemistry Approach | Key Features | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Increased energy efficiency, higher yields, often solvent-free. | nih.govscilit.com |

| Ionic Liquids (ILs) as Solvents | Negligible vapor pressure, tunable polarity, potential for catalyst immobilization. | Reduced emission of volatile organic compounds (VOCs), recyclable reaction media. | thieme-connect.comtandfonline.comtandfonline.com |

| Catalyst-Free SNAr Reactions | Direct coupling of phenols with electron-deficient aryl halides. | Simplified purification, reduced cost, lower environmental impact from metal catalysts. | nih.govresearchgate.netorganic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

While catalyst-free routes are attractive, catalytic systems remain central to achieving high efficiency and control in the synthesis of this compound, which is often prepared via Ullmann-type condensation or related cross-coupling reactions. mdpi.comrsc.org Research is focused on designing new catalysts that offer improved performance under milder conditions.

Advanced Copper Catalysis: The Ullmann reaction traditionally uses copper catalysts. rsc.orgorganic-chemistry.org Modern research focuses on both homogeneous and heterogeneous copper catalysts. Homogeneous systems often employ bidentate ligands to allow the reaction to proceed under milder conditions and with a broader substrate scope. mdpi.com Heterogeneous catalysts, such as copper nanoparticles supported on materials like maghemite, carbon structures (graphene), or metal-organic frameworks (MOFs), are gaining attention due to their high surface area, ease of recovery, and reusability. mdpi.commdpi.comnih.gov For example, copper nanoparticles have been shown to effectively catalyze O-arylation at mild temperatures (50–60 °C). mdpi.com

Palladium and Nickel-Based Systems: Palladium-catalyzed Buchwald-Hartwig and nickel-catalyzed cross-coupling reactions represent powerful alternatives for C-O bond formation. rsc.org These catalysts, particularly with well-designed phosphine (B1218219) ligands, can couple a wide range of aryl halides and phenols, including electron-deficient substrates. organic-chemistry.org Nickel catalysis, in particular, is emerging as a cost-effective and efficient method. researchgate.net

Bimetallic Catalysts: Combining two different metals, such as copper and palladium, can lead to synergistic effects, enhancing catalytic activity and selectivity. rsc.orggoogle.com These bimetallic systems can improve reducibility and dispersion of the active metal sites. rsc.org Ball milling has been explored as a solvent-free method to prepare supported bimetallic catalysts directly from metal and oxide powders. nih.gov

The following table highlights different catalytic systems used for diaryl ether synthesis.

| Catalyst Type | Example System | Key Advantages | Reference(s) |

| Homogeneous Copper | CuI with N,N-dimethylglycine ligand | Mild reaction conditions (90°C), applicable to aryl bromides and iodides. | organic-chemistry.orgbeilstein-journals.org |

| Heterogeneous Copper | Copper nanoparticles on maghemite (CuFe2O4) | Ligand-free, easily recoverable using a magnet, reusable. | mdpi.com |

| Palladium-Based | Pd(OAc)2 with phosphine ligands | Broad substrate scope, effective for electron-deficient aryl halides. | organic-chemistry.orgrsc.org |

| Nickel-Based | Ni-based catalysts | Cost-effective alternative to palladium, good for C-O cross-coupling. | researchgate.net |

| Bimetallic | Copper-Palladium on alumina/zeolite | Enhanced activity and selectivity, suppression of side reactions. | rsc.orggoogle.com |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of organic chemistry and artificial intelligence is creating powerful new tools for accelerating reaction development. researchgate.netucla.edu Machine learning (ML) and AI are being applied to predict the outcomes of complex reactions and to optimize conditions for synthesizing compounds like this compound. bohrium.comnih.gov

Reaction Yield and Selectivity Prediction: ML models, particularly algorithms like random forests and neural networks, are being trained on large datasets of chemical reactions to predict outcomes such as yield and selectivity. bohrium.comchemrxiv.orgresearchgate.netsemanticscholar.org By inputting descriptors of reactants, catalysts, and solvents, these models can forecast the success of a planned synthesis before it is attempted in the lab. ucla.eduprinceton.edu This is particularly valuable for complex multi-component reactions like the Buchwald-Hartwig or Ullmann couplings. researchgate.netsemanticscholar.org

Computational Modeling of Reaction Mechanisms: Quantum mechanics methods, such as Density Functional Theory (DFT), are used to calculate the energetics of reaction pathways. nih.gov These computational studies provide deep insights into the reaction mechanism, explaining, for example, how substituents on the aromatic rings affect the activation barriers for ether formation. nih.gov This understanding helps in the rational design of better catalysts and reaction conditions.

Algorithmic Optimization: AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst, ligand, solvent) to find the optimal conditions for maximizing yield and minimizing byproducts. nih.gov This approach is far more efficient than traditional one-variable-at-a-time experimentation.

| AI/ML Application | Methodology | Goal | Reference(s) |

| Yield Prediction | Random Forest, Neural Networks | Predict the yield of cross-coupling reactions based on input features. | ucla.edubohrium.comresearchgate.net |

| Selectivity Prediction | Supervised learning models | Predict regioselectivity or enantioselectivity in catalytic reactions. | nih.govchemrxiv.org |

| Mechanism Investigation | Density Functional Theory (DFT) | Calculate reaction barriers and transition state geometries to understand reactivity. | nih.gov |

| Condition Optimization | Algorithmic experimental design | Efficiently identify the best reaction conditions for a desired outcome. | nih.gov |

Expansion of Applications in Emerging Areas of Organic and Materials Chemistry

While this compound is a valuable synthetic intermediate, the broader class of diaryl ethers is finding use in advanced applications. Future research will likely focus on leveraging the specific properties of this and related compounds in new fields.

Polymer Science: Diaryl ethers are key structural motifs in high-performance polymers like polyetheretherketone (PEEK) and polyethersulfone (PES), prized for their thermal stability and chemical resistance. nih.govjsynthchem.com The specific substitution pattern of this compound could be exploited to create novel polymers with tailored electronic or physical properties.

Pharmaceutical and Agrochemical Research: The diaryl ether framework is present in numerous biologically active molecules, including antibiotics (vancomycin), antitumor agents, and herbicides. nih.govbeilstein-journals.org The nitro and fluoro groups on this compound provide reactive handles for further functionalization, making it an attractive scaffold for building libraries of new potential drug candidates or agrochemicals. jsynthchem.com

Materials Chemistry: The electronic properties imparted by the nitro (electron-withdrawing) and phenoxy (electron-donating) groups make this class of compounds interesting for applications in organic electronics. Research into their use as components in organic light-emitting diodes (OLEDs), sensors, or as chiral ligands for asymmetric catalysis is an active area of exploration. acs.orgresearchgate.net

Advanced In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of reaction mechanisms and to optimize processes with greater precision, researchers are turning to advanced analytical techniques that can monitor reactions as they happen.

Real-Time Reaction Calorimetry: This technique measures the heat flow of a reaction in real-time. Since chemical reactions generate or consume heat, this provides a direct measure of the reaction rate. It has been used to study the kinetics of Ullmann amination reactions, providing valuable data on how different ligands affect reaction speed and efficiency. acs.org

In-situ Spectroscopy (NMR, IR): Placing spectroscopic probes directly into the reaction vessel allows for the continuous tracking of the concentrations of reactants, intermediates, and products. This provides detailed mechanistic insights that are not available from analyzing the final product alone.

High-Speed Scanning Tunneling Microscopy (STM): For reactions occurring on surfaces, such as the on-surface Ullmann polymerization, high-speed STM can provide real-time images of the reaction dynamics. acs.org This has revealed how organometallic intermediates form and polymerize, and even uncovered inhibiting effects of mobile adatoms on the surface, offering unprecedented detail about the reaction mechanism. acs.org

These advanced monitoring techniques are crucial for moving from trial-and-error discovery to the rational design and control of chemical reactions for synthesizing complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-nitro-1-phenoxybenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluoro-2-nitrobenzene derivatives and phenoxide ions. Key steps include:

- Nitration : Introduce the nitro group at the ortho position relative to fluorine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Phenoxylation : React the nitrated intermediate with phenol derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate phenoxide formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of nitro precursor to phenol) and temperature (80–100°C) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identify fluorine environment shifts (δ ≈ -110 to -120 ppm for aromatic fluorine) and confirm substitution patterns .

- ¹H NMR : Resolve aromatic protons (e.g., para-substituted phenoxy groups show distinct coupling patterns).

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling nitro-fluoroaromatic compounds?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., NaHSO₃) before disposal .

- Storage : Store in amber glass vials at 4°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for this compound?

- Methodology :

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys, BKMS_METABOLIC) to identify precursors like 1-fluoro-4-phenoxybenzene and evaluate nitration feasibility .

- DFT Calculations : Model transition states for SNAr reactions to predict regioselectivity and activation barriers .

- Database Mining : Cross-reference PubChem and DSSTox for analogous reactions (e.g., nitration of fluorophenoxy derivatives) to optimize conditions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for nitro-fluoroaromatics?

- Methodology :

- Dynamic NMR : Detect rotational barriers in phenoxy groups that cause splitting discrepancies in static NMR .

- X-ray Crystallography : Validate molecular geometry and confirm nitro group orientation .

- Hybrid Approaches : Combine computational simulations (e.g., Gaussian) with experimental data to reconcile anomalies .

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

- Methodology :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .

- Catalysis : Use recyclable Lewis acids (e.g., FeCl₃) for nitration to minimize waste .

- Atom Economy : Design one-pot reactions combining nitration and phenoxylation steps to improve efficiency .

Q. What mechanistic insights explain side-product formation during SNAr reactions in nitro-fluoroaromatic systems?

- Methodology :

- Isotopic Labeling : Track fluorine displacement using ¹⁸O-labeled phenoxide ions to confirm reaction pathways .

- Kinetic Studies : Vary temperature and solvent polarity (e.g., DMSO vs. THF) to identify competing mechanisms (e.g., radical vs. ionic pathways) .

- Byproduct Analysis : Use GC-MS to detect di-nitrated or dehalogenated impurities and adjust reagent ratios accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.